1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione
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Overview
Description
1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a complex organic compound that features a bicyclic structure with significant potential in various scientific fields. The compound’s unique structure, which includes a pyrrolidine-2,5-dione moiety and a cyclopentylsulfanyl group, makes it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of industrial organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrrolidine-2,5-dione moiety to a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopentylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrrolidine-2,5-dione moiety can produce more saturated derivatives.
Scientific Research Applications
1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: Its potential biological activity, particularly related to its bicyclic structure, is of interest for studying enzyme interactions and receptor binding.
Medicine: The compound may have pharmacological properties that could be explored for drug development, particularly in targeting specific molecular pathways.
Industry: While not widely used in industry, its derivatives could be of interest for developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is not well-documented. its structure suggests that it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the bicyclic scaffold and the pyrrolidine-2,5-dione moiety may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octan-3-ol: A related compound with a similar bicyclic structure, used in various chemical and biological studies.
Uniqueness
1-{8-[2-(cyclopentylsulfanyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is unique due to the combination of its bicyclic scaffold with the cyclopentylsulfanyl and pyrrolidine-2,5-dione moieties. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[8-(2-cyclopentylsulfanylacetyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-16-7-8-17(22)20(16)14-9-12-5-6-13(10-14)19(12)18(23)11-24-15-3-1-2-4-15/h12-15H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPKUPDVLBAZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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